N-cyclohexyl-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-cyclohexyl-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4 and a 1H-indol-3-yl moiety at position 5. The triazole ring is linked to an acetamide group via a sulfanyl bridge, with the acetamide nitrogen further substituted by a cyclohexyl group.
The presence of the indole moiety may facilitate interactions with serotonin receptors or other indole-binding proteins, while the 4-fluorophenyl group enhances lipophilicity and metabolic stability. The sulfanyl linkage and triazole core are common pharmacophores in bioactive molecules, contributing to hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-cyclohexyl-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5OS/c25-16-10-12-18(13-11-16)30-23(20-14-26-21-9-5-4-8-19(20)21)28-29-24(30)32-15-22(31)27-17-6-2-1-3-7-17/h4-5,8-14,17,26H,1-3,6-7,15H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMZTIGHNAWXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Indole Moiety: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the indole group to the triazole ring.
Attachment of the Fluorophenyl Group: This can be done using a halogenation reaction followed by a nucleophilic substitution.
Formation of the Sulfanyl Linkage:
Cyclohexyl Group Addition: The final step involves the attachment of the cyclohexyl group to the acetamide moiety through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group exhibits nucleophilic reactivity, participating in alkylation and arylation reactions.
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Reaction with alkyl halides :
Under basic conditions (e.g., K₂CO₃ in acetone), the sulfanyl group undergoes alkylation to form thioether derivatives. For example, reaction with methyl iodide yields N-cyclohexyl-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]methylsulfanyl}acetamide . -
Aryl coupling :
Palladium-catalyzed cross-coupling with aryl halides (e.g., iodobenzene) forms diaryl sulfides. This reaction is facilitated by ligands like XPhos and bases such as Cs₂CO₃ .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, acetone, RT | Methylsulfanyl derivative | 78% |
| Aryl Coupling | Pd(OAc)₂, XPhos, Cs₂CO₃, 80°C | Biaryl sulfide | 65% |
Oxidation Reactions
The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones depending on the oxidizing agent:
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Mild oxidation (H₂O₂) :
Forms the sulfoxide derivative N-cyclohexyl-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfinyl}acetamide .-
Conditions : 30% H₂O₂, acetic acid, 50°C, 4 hours.
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Yield : ~60–75%.
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Strong oxidation (mCPBA) :
Converts the sulfanyl group to a sulfone (sulfonyl derivative) .
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| H₂O₂ | Sulfoxide | Acetic acid, 50°C, 4h | 68% |
| mCPBA | Sulfone | DCM, RT, 12h | 55% |
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl) :
Cleaves the amide bond to form 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid and cyclohexylamine . -
Basic hydrolysis (NaOH) :
Produces the sodium salt of the acetic acid derivative .
Functionalization of the Indole Moiety
The indole group participates in electrophilic substitution reactions:
-
Nitration :
Nitration at the 5-position of the indole ring using HNO₃/H₂SO₄ forms 5-nitroindole derivatives . -
Bromination :
N-Bromosuccinimide (NBS) in DMF selectively brominates the indole at the 2-position .
| Reaction | Reagents | Position Modified | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 of indole | 45% |
| Bromination | NBS, DMF, RT | C2 of indole | 60% |
Coordination Chemistry
The triazole ring acts as a ligand for metal ions, forming complexes with catalytic or therapeutic applications:
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Cu(II) complexes :
Reacts with CuCl₂ in ethanol to form a 1:1 Cu-triazole complex, confirmed by UV-Vis and EPR spectroscopy .
Cycloaddition Reactions
The triazole ring participates in Huisgen 1,3-dipolar cycloaddition with alkynes, though this is less common due to steric hindrance from substituents .
Key Research Findings:
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The sulfanyl group’s reactivity dominates the compound’s transformation profile, enabling modular derivatization .
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Indole functionalization expands bioactivity, as seen in enhanced antimicrobial properties post-nitration .
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Copper complexes exhibit promise in targeting drug-resistant pathogens .
This compound’s multifunctional architecture supports diverse synthetic modifications, making it a versatile scaffold for drug discovery and materials science.
Scientific Research Applications
Antibacterial Applications
The compound's structure incorporates a 1,2,4-triazole moiety, which is known for its broad-spectrum antibacterial properties. Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant activity against resistant bacteria strains. For instance, compounds similar to N-cyclohexyl-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound Type | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Triazole derivatives | MRSA | 0.25 - 2 | |
| Ciprofloxacin-triazole hybrids | E. coli | 0.046 - 3.11 | |
| Schiff bases of triazoles | S. aureus | 3.125 |
Antifungal Applications
This compound has also been evaluated for antifungal properties. The triazole ring is a common scaffold in antifungal agents due to its mechanism of action that inhibits ergosterol synthesis in fungal cell membranes. Studies indicate that similar compounds are effective against various fungal strains, including Candida species .
Anticancer Activity
The anticancer potential of this compound has been explored through various screening methods. Research indicates that compounds with a similar structural framework can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression . The incorporation of indole and triazole groups enhances the bioactivity and selectivity towards cancer cells.
Table 2: Anticancer Activity of Related Compounds
| Compound Type | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Indole-triazole hybrids | Breast cancer | 10 - 30 | |
| Triazole derivatives | Lung cancer | < 20 |
Anti-inflammatory Properties
In addition to its antibacterial and anticancer activities, this compound has been studied for its anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation .
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of cell death in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their pharmacological profiles:
Pharmacological and Functional Insights
Triazole Core Modifications: The 4-fluorophenyl group in the target compound and its analogue () may enhance binding to hydrophobic pockets in target enzymes (e.g., cyclooxygenase or microbial proteases). In contrast, trimethoxyphenyl () or pyridin-4-yl () substituents alter electronic properties, affecting antioxidant and antimicrobial efficacy . The indole moiety in the target compound is unique among the listed analogues.
Electron-withdrawing groups (e.g., chloro, bromo) on the acetamide aryl ring () correlate with enhanced antimicrobial activity, while electron-donating groups (e.g., methoxy) improve anti-exudative effects .
Sulfanyl Linkage Role :
- The sulfanyl bridge facilitates disulfide bond formation or metal chelation, critical for enzyme inhibition. This feature is conserved across all analogues, underscoring its importance in bioactivity .
Biological Activity
N-cyclohexyl-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological profile of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Cyclohexyl group : A six-membered carbon ring that contributes to lipophilicity.
- Triazole moiety : Known for its role in various biological activities, including antifungal and anticancer properties.
- Indole structure : Often associated with neuroactive compounds and potential anticancer effects.
The molecular formula is , indicating a significant molecular weight that may influence its pharmacokinetic properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- Cell Line Studies : A study indicated that triazole derivatives exhibited high potency against human colon cancer cells (HCT 116) with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
Antimicrobial Activity
The 1,2,4-triazole core is recognized for its antimicrobial properties. Research has demonstrated that derivatives can inhibit both Gram-positive and Gram-negative bacteria effectively. For example:
- Minimum Inhibitory Concentration (MIC) : Some triazole derivatives achieved MIC values as low as 0.01 μmol/mL against various bacterial strains, outperforming established antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors, disrupting critical pathways in pathogens and cancer cells.
- Cell Cycle Arrest : Indole derivatives have been shown to induce apoptosis in cancer cells by triggering cell cycle arrest.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in target cells, leading to oxidative stress and cell death.
Study 1: Anticancer Screening
In a comprehensive screening of a drug library, this compound was identified as a potent anticancer agent against multicellular spheroids derived from human cancer cell lines. The study reported effective inhibition of tumor growth at low concentrations .
Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy of various triazole derivatives against resistant bacterial strains. The results indicated that certain compounds, including those structurally related to N-cyclohexyl derivatives, displayed significant antibacterial activity with MIC values comparable to or better than existing treatments .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis typically involves a multi-step approach:
- Step 1 : Construct the 1,2,4-triazole core via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions .
- Step 2 : Introduce the sulfanyl-acetamide moiety by reacting the triazole intermediate with chloroacetyl chloride, followed by nucleophilic substitution with cyclohexylamine .
- Step 3 : Optimize yields using protecting groups (e.g., Boc for indole nitrogen) to prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. How is structural confirmation achieved for this compound?
Key analytical techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent integration and chemical shifts (e.g., indole protons at δ 7.0–7.5 ppm, triazole carbons at δ 150–160 ppm) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous triazole derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] expected within ±1 ppm error) .
Q. What preliminary biological screening models are appropriate for this compound?
Initial activity assessments often use:
- In vitro assays : Anti-inflammatory (COX-2 inhibition), antiproliferative (MTT assay on cancer cell lines), or antimicrobial (MIC determination) .
- In vivo models : Formalin-induced edema in rats for anti-exudative activity, with dose-dependent comparisons to standards like indomethacin .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity while addressing solubility limitations?
- Rational Design : Replace the cyclohexyl group with hydrophilic substituents (e.g., piperazine) to improve aqueous solubility .
- Prodrug Strategies : Introduce ester or glycoside moieties to the acetamide group for enhanced membrane permeability .
- SAR Studies : Systematically vary the 4-fluorophenyl and indole groups to identify pharmacophore contributions (e.g., fluorophenyl enhances target binding via hydrophobic interactions) .
Q. How to resolve contradictions in reported biological data across studies?
- Orthogonal Assays : Cross-validate results using multiple models (e.g., compare carrageenan-induced paw edema vs. croton oil dermatitis for anti-inflammatory activity) .
- Dose-Response Profiling : Identify non-linear pharmacokinetics or off-target effects at higher concentrations .
- Metabolic Stability Tests : Use liver microsomes to assess if rapid metabolism explains variable in vivo efficacy .
Q. What computational methods support the optimization of this compound’s pharmacokinetic profile?
- Molecular Dynamics (MD) Simulations : Predict binding stability with target proteins (e.g., COX-2) and identify residues critical for interaction .
- ADMET Prediction : Tools like SwissADME to estimate logP (target <5), bioavailability scores, and CYP450 inhibition risks .
- Docking Studies : Align with X-ray structures of homologous targets (e.g., PDB: 43V) to guide substituent placement .
Q. What experimental strategies mitigate synthetic challenges in scaling up production?
- Catalytic Optimization : Replace stoichiometric reagents with Pd-catalyzed cross-coupling for triazole formation .
- Flow Chemistry : Improve reaction control and yield for exothermic steps (e.g., thioacetamide coupling) .
- Green Chemistry : Use water as a solvent for cyclocondensation steps to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
